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Compound of Interest

Compound Name:
4-Acetyl-2-methylphenylboronic

acid pinacol ester

Cat. No.: B1374399 Get Quote

An In-Depth Technical Guide to 4-Acetyl-2-methylphenylboronic Acid Pinacol Ester

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals working with 4-Acetyl-2-methylphenylboronic acid pinacol ester.
We will move beyond a simple recitation of facts to provide a deeper understanding of its

molecular structure, synthesis, and application, grounded in the principles of modern organic

chemistry. The protocols and insights herein are designed to be immediately applicable in a

laboratory setting.

Molecular Architecture and Physicochemical Profile
4-Acetyl-2-methylphenylboronic acid pinacol ester is an organoboron compound that has

gained significant traction as a versatile building block. Its structure features a benzene ring

substituted with three key functional groups: a boronic acid pinacol ester, an acetyl group, and

a methyl group. The pinacol ester moiety provides enhanced stability compared to the free

boronic acid, making it less prone to dehydration and protodeboronation, which simplifies

handling, storage, and purification.[1]

The strategic placement of the methyl group ortho to the boronic ester and the acetyl group

para to it creates a unique electronic and steric environment, influencing its reactivity in cross-

coupling reactions.

Table 1: Core Physicochemical Properties
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Property Value Data Source

IUPAC Name

1-(3-Methyl-4-(4,4,5,5-

tetramethyl-1,3,2-

dioxaborolan-2-

yl)phenyl)ethanone

--INVALID-LINK--

CAS Number 1321848-43-4 --INVALID-LINK--

Molecular Formula C₁₅H₂₁BO₃ --INVALID-LINK--

Molecular Weight 260.14 g/mol --INVALID-LINK--

Appearance White solid --INVALID-LINK--

Boiling Point 377.8 ± 35.0 °C at 760 mmHg --INVALID-LINK--

Density 1.0 ± 0.1 g/cm³ --INVALID-LINK--

Spectroscopic Signature: A Guide to
Characterization
Structural verification is paramount. The following are the expected spectroscopic

characteristics for this compound.

¹H NMR (Proton NMR): The proton NMR spectrum is the most direct method for structural

confirmation. Key diagnostic signals in CDCl₃ would include:

A singlet around δ 2.5-2.6 ppm corresponding to the three protons of the ring-bound

methyl group.

A singlet around δ 2.6 ppm for the three protons of the acetyl methyl group.

A characteristic sharp singlet at approximately δ 1.35 ppm, integrating to twelve protons,

representing the four equivalent methyl groups of the pinacol ester.

A series of multiplets or distinct doublets/doublets of doublets in the aromatic region (δ

7.2-7.8 ppm) for the three protons on the phenyl ring.
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¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure with key signals

for the carbonyl carbon of the acetyl group (typically > δ 190 ppm), aromatic carbons, and

the characteristic carbons of the pinacol ester group (around δ 84 ppm for the quaternary

carbons and δ 25 ppm for the methyl carbons).[2]

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong,

sharp absorption band is expected around 1680-1690 cm⁻¹, indicative of the C=O stretch of

the aryl ketone. Additionally, characteristic bands for the B-O bond of the boronate ester will

be present, typically in the 1300-1400 cm⁻¹ region.[3]

Synthesis: The Miyaura Borylation Approach
The most reliable and scalable synthesis of 4-Acetyl-2-methylphenylboronic acid pinacol
ester is achieved via the palladium-catalyzed Miyaura borylation reaction. This method

involves the cross-coupling of an aryl halide with a diboron reagent.

Experimental Workflow: Miyaura Borylation
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Reactants & Reagents

Process

Output

4-Bromo-2-methylacetophenone
(Aryl Halide Substrate)

1. Combine Reactants
under Inert Atmosphere (N₂/Ar)

Bis(pinacolato)diboron
(B₂pin₂)

PdCl₂(dppf)
(Palladium Catalyst)

Potassium Acetate (KOAc)
(Base)

Anhydrous Dioxane
(Solvent)

2. Heat Mixture
(e.g., 80-100 °C)

Stir & Monitor (TLC/GC-MS)

3. Aqueous Work-up
(Extraction & Drying)

Cool to RT

4. Column Chromatography

Concentrate Crude

4-Acetyl-2-methylphenylboronic acid
pinacol ester

Click to download full resolution via product page

Caption: Workflow for the Palladium-Catalyzed Miyaura Borylation Synthesis.
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Detailed Laboratory Protocol
This self-validating protocol includes checkpoints to ensure reaction success.

Inert Atmosphere Preparation (Causality: Catalyst Protection): Equip a Schlenk flask with a

magnetic stir bar and a reflux condenser. Purge the entire apparatus with dry nitrogen or

argon for 10-15 minutes. The palladium catalyst is air-sensitive, and failure to exclude

oxygen will result in catalyst decomposition and reaction failure.

Reagent Addition: To the flask, add 4-Bromo-2-methylacetophenone (1.0 eq),

Bis(pinacolato)diboron (1.1-1.2 eq), Potassium Acetate (KOAc, 3.0 eq), and [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02-0.03 eq). The

excess diboron reagent ensures complete consumption of the starting halide, while the base

is crucial for the transmetalation step of the catalytic cycle.

Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of

approximately 0.2 M. The solvent must be anhydrous as water can hydrolyze the boronic

ester product and interfere with the catalyst.

Reaction and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction's progress by periodically taking aliquots for Thin Layer

Chromatography (TLC) or GC-MS analysis. The disappearance of the starting aryl bromide

spot is the primary indicator of completion, which typically occurs within 8-16 hours.

Work-up and Extraction: Once complete, cool the mixture to room temperature. Dilute with

ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine

(1x). Dry the organic layer over anhydrous magnesium sulfate.

Purification and Verification: Filter off the drying agent and concentrate the solvent under

reduced pressure. The resulting crude solid or oil should be purified by flash column

chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Combine the

pure fractions and concentrate to yield the final product as a white solid. Confirm purity and

identity using ¹H NMR.
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Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of this reagent is its role as a coupling partner in Suzuki-Miyaura reactions.

[1][4] This powerful C-C bond-forming reaction is a cornerstone of modern pharmaceutical and

materials science synthesis.[5] The boronic ester smoothly couples with a wide variety of aryl,

heteroaryl, or vinyl halides and triflates.

Logical Relationship: Suzuki-Miyaura Coupling

Reaction Conditions

4-Acetyl-2-methylphenyl
boronic acid pinacol ester

Coupled Biaryl Product

Aryl/Vinyl Halide or Triflate
(R-X)

Palladium Catalyst
(e.g., Pd(PPh₃)₄)

Aqueous Base
(e.g., Na₂CO₃, K₃PO₄)

Solvent System
(e.g., Toluene/H₂O, DMF)

Click to download full resolution via product page

Caption: The key components of a Suzuki-Miyaura cross-coupling reaction.

The acetyl group on the molecule provides a valuable synthetic handle for post-coupling

transformations. It can be reduced to an alcohol, converted to an amine via reductive

amination, or used in aldol condensations, greatly expanding the molecular diversity accessible

from a single cross-coupling step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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